2-(Thiophen-2-ylmethyl)pyrrolidine
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Overview
Description
2-(Thiophen-2-ylmethyl)pyrrolidine is an organic compound featuring a pyrrolidine ring substituted with a thiophene ring at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophen-2-ylmethyl)pyrrolidine typically involves the reaction of thiophene-2-carbaldehyde with pyrrolidine in the presence of a reducing agent. One common method includes the use of sodium borohydride as the reducing agent, which facilitates the formation of the desired product under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 2-(Thiophen-2-ylmethyl)pyrrolidine can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Tetrahydrothiophene derivatives
Substitution: Halogenated or alkylated thiophene derivatives
Scientific Research Applications
2-(Thiophen-2-ylmethyl)pyrrolidine has found applications in various scientific research fields:
Mechanism of Action
The mechanism of action of 2-(Thiophen-2-ylmethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its interaction with certain enzymes can inhibit their activity, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Thiophene: A simpler analog with a five-membered ring containing sulfur.
Pyrrolidine: A five-membered nitrogen-containing ring without the thiophene substitution.
Thiophene-2-carbaldehyde: A precursor in the synthesis of 2-(Thiophen-2-ylmethyl)pyrrolidine.
Uniqueness: this compound is unique due to the combination of the thiophene and pyrrolidine rings, which imparts distinct electronic and steric properties. This combination enhances its potential as a versatile building block in organic synthesis and its ability to interact with various biological targets .
Properties
Molecular Formula |
C9H13NS |
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Molecular Weight |
167.27 g/mol |
IUPAC Name |
2-(thiophen-2-ylmethyl)pyrrolidine |
InChI |
InChI=1S/C9H13NS/c1-3-8(10-5-1)7-9-4-2-6-11-9/h2,4,6,8,10H,1,3,5,7H2 |
InChI Key |
QESLZSQKJUJIJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CC2=CC=CS2 |
Origin of Product |
United States |
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